molecular formula C21H32N2O4 B3983060 1-(Dicyclohexylamino)-3-(4-nitrophenoxy)propan-2-ol

1-(Dicyclohexylamino)-3-(4-nitrophenoxy)propan-2-ol

Cat. No.: B3983060
M. Wt: 376.5 g/mol
InChI Key: ZXFVXOHVZVRJGX-UHFFFAOYSA-N
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Description

1-(Dicyclohexylamino)-3-(4-nitrophenoxy)propan-2-ol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dicyclohexylamino group, a nitrophenoxy group, and a propanol backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dicyclohexylamino)-3-(4-nitrophenoxy)propan-2-ol typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with epichlorohydrin to form 3-(4-nitrophenoxy)propan-1-ol. This intermediate is then reacted with dicyclohexylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Dicyclohexylamino)-3-(4-nitrophenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields amino derivatives.

    Substitution: Results in various substituted phenoxy derivatives.

Scientific Research Applications

1-(Dicyclohexylamino)-3-(4-nitrophenoxy)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for modifying biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dicyclohexylamino)-3-(4-nitrophenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The dicyclohexylamino group may play a role in enhancing the compound’s binding affinity, while the nitrophenoxy group can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohexylamino)-3-(4-nitrophenoxy)propan-2-ol: Similar structure but with a cyclohexylamino group instead of a dicyclohexylamino group.

    1-(Dicyclohexylamino)-3-(4-methoxyphenoxy)propan-2-ol: Contains a methoxy group instead of a nitro group on the phenoxy ring.

    1-(Dicyclohexylamino)-3-(4-chlorophenoxy)propan-2-ol: Features a chloro group instead of a nitro group on the phenoxy ring.

Uniqueness

1-(Dicyclohexylamino)-3-(4-nitrophenoxy)propan-2-ol is unique due to the presence of both the dicyclohexylamino and nitrophenoxy groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(dicyclohexylamino)-3-(4-nitrophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4/c24-20(16-27-21-13-11-19(12-14-21)23(25)26)15-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18,20,24H,1-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFVXOHVZVRJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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